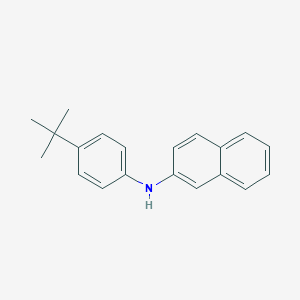

N-(4-terc-butilfenil)-2-naftilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-tert-Butylphenyl)-2-naphthylamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthyl group attached to an aniline derivative. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

N-(4-tert-Butylphenyl)-2-naphthylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and polymers due to its stability and color properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-2-naphthylamine typically involves the reaction of 4-tert-butylaniline with 2-naphthylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with a naphthyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of N-(4-tert-Butylphenyl)-2-naphthylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-tert-Butylphenyl)-2-naphthylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mecanismo De Acción

The mechanism of action of N-(4-tert-Butylphenyl)-2-naphthylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenol: An organic compound with similar structural features but different functional groups.

2-Naphthylamine: Shares the naphthylamine core structure but lacks the tert-butylphenyl group.

Uniqueness

N-(4-tert-Butylphenyl)-2-naphthylamine is unique due to the presence of both the tert-butylphenyl and naphthylamine moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various applications.

Actividad Biológica

N-(4-tert-Butylphenyl)-2-naphthylamine is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, exploring its potential therapeutic properties, mechanisms of action, and associated health risks.

Chemical Structure and Properties

N-(4-tert-Butylphenyl)-2-naphthylamine is characterized by its unique molecular structure, which includes a naphthylamine core and a tert-butylphenyl substituent. This configuration contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that N-(4-tert-Butylphenyl)-2-naphthylamine exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : N-(4-tert-Butylphenyl)-2-naphthylamine can trigger programmed cell death in cancer cells, potentially through the activation of caspases.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .

The biological activity of N-(4-tert-Butylphenyl)-2-naphthylamine is attributed to its interactions with cellular targets. It may act as an inhibitor of certain enzymes involved in oxidative stress responses, thereby exhibiting antioxidant properties. Additionally, it can modulate signaling pathways related to inflammation and apoptosis .

Toxicological Considerations

Despite its potential therapeutic applications, N-(4-tert-Butylphenyl)-2-naphthylamine is associated with certain health risks. Notably, compounds related to 2-naphthylamine have been classified as human carcinogens due to their links to bladder cancer. Occupational exposure studies have highlighted significant incidences of bladder cancer among workers exposed to 2-naphthylamine derivatives .

Occupational Exposure Studies

- Case Reports : A study involving workers exposed to 2-naphthylamine revealed a cumulative incidence of bladder cancer at 25% among those with high exposure levels .

- Cohort Studies : Longitudinal studies have tracked cohorts of workers in chemical manufacturing industries, noting elevated bladder cancer rates compared to the general population. For instance, a cohort study in Ohio found a bladder cancer mortality rate significantly higher than expected .

Experimental Studies

Experimental models have provided insights into the carcinogenic mechanisms of N-(4-tert-Butylphenyl)-2-naphthylamine. In rodent studies, oral administration resulted in urinary-bladder carcinoma, supporting the compound's classification as a potential carcinogen .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Naphthylamine | Naphthalene core | Carcinogenic properties |

| 4-tert-Butylphenol | Phenolic structure | Antioxidant activity |

| Other derivatives | Varying substituents | Antimicrobial and anticancer potential |

N-(4-tert-Butylphenyl)-2-naphthylamine stands out due to its unique combination of structural features that may enhance its stability and reactivity compared to simpler analogs.

Propiedades

IUPAC Name |

N-(4-tert-butylphenyl)naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-20(2,3)17-9-12-18(13-10-17)21-19-11-8-15-6-4-5-7-16(15)14-19/h4-14,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIFSDHZQZHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609361 |

Source

|

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-67-8 |

Source

|

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.